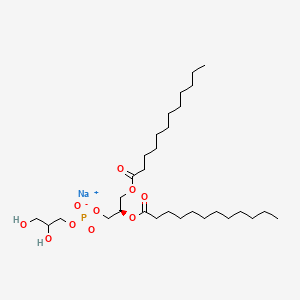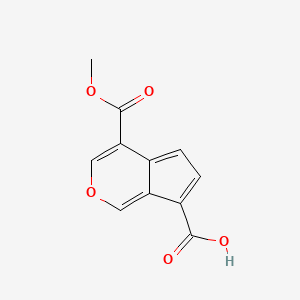
Cerberic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cerberic acid is a natural product found in Cerbera manghas . It has a molecular formula of C11H8O5 .
Molecular Structure Analysis
Cerberic acid has a molecular weight of 220.18 g/mol . Its IUPAC name is 4-methoxycarbonylcyclopenta[c]pyran-7-carboxylic acid . The InChI string and Canonical SMILES for Cerberic acid are also available .Physical And Chemical Properties Analysis
Cerberic acid has a molecular weight of 220.18 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 5 . Its rotatable bond count is 3 . The exact mass and monoisotopic mass are 220.03717335 g/mol . The topological polar surface area is 76.7 Ų . The heavy atom count is 16 .科学的研究の応用
Anti-Inflammatory Activity
Cerberic acid has been found to have significant anti-inflammatory properties . This was discovered in a study where carboxyl-substituted phenylpropionic acid derivatives, including cerberic acid, were isolated from the flowers of Plumeria rubra L . These compounds were tested for their inhibitory activities against nitric oxide (NO) production induced by lipopolysaccharide (LPS) in vitro using mouse macrophage RAW264.7 cells . The compounds showed remarkable inhibitory activities on NO production, with IC 50 values in the range of 6.52 ± 0.23 to 35.68 ± 0.17 µM . This indicates that cerberic acid and its derivatives could be of great importance for the research and development of novel natural anti-inflammatory agents .
Cardiac Glycoside Toxin
Cerberic acid is also known to contain Cerberin, a cardiac glycoside toxin . This toxin blocks the calcium ion channels in heart muscles, resulting in disruption of the heartbeat, most often fatally . This property of cerberic acid is found in the seeds of Bintaro, a tropical mangrove plant often used as a shade tree found in Asia, Australia, Madagascar, and the Islands of the Western Pacific Ocean . Despite its deadly toxic seeds, the plant possesses other properties due to the bio-active compound in the kernels of Bintaro .
作用機序
Target of Action
Cerberic acid, a compound found in the seeds of the Bintaro plant (Cerbera odollam and Cerbera manghas), primarily targets the heart . The seeds contain Cerberin, a cardiac glycoside toxin . This toxin blocks the calcium ion channels in heart muscles , disrupting the heartbeat, often fatally .
Mode of Action
Cerberic acid interacts with its targets by blocking the calcium ion channels in heart muscles . This blockage disrupts the normal rhythm of the heartbeat
Biochemical Pathways
The primary biochemical pathway affected by Cerberic acid is the calcium signaling pathway in heart muscles . By blocking the calcium ion channels, Cerberic acid disrupts the normal functioning of this pathway, leading to a disruption of the heartbeat . The downstream effects of this disruption can be fatal, as the heart is unable to pump blood effectively .
Result of Action
The molecular and cellular effects of Cerberic acid’s action are primarily observed in the heart. By blocking the calcium ion channels in heart muscles, Cerberic acid disrupts the normal rhythm of the heartbeat . This disruption can lead to a fatal heart attack .
Action Environment
The action, efficacy, and stability of Cerberic acid can be influenced by various environmental factors. For example, the plant from which Cerberic acid is derived, Bintaro, is a tropical mangrove plant often used as a shade tree found in Asia, Australia, Madagascar, and the Islands of the Western Pacific Ocean . The bio-active compound in the kernels of Bintaro varies due to which plant possesses other properties as well . More research is needed to fully understand how these and other environmental factors influence the action of Cerberic acid.
特性
IUPAC Name |
4-methoxycarbonylcyclopenta[c]pyran-7-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O5/c1-15-11(14)9-5-16-4-8-6(9)2-3-7(8)10(12)13/h2-5H,1H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDGWNSIWYWYPGB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=COC=C2C1=CC=C2C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q1: What is the structure of cerberic acid and how was it elucidated?
A1: Cerberic acid is a carboxyl-substituted phenylpropionic acid derivative. Its structure was determined using a combination of spectroscopic techniques including UV spectroscopy, mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy. [, , ]
Q2: What biological activities have been reported for cerberic acid?
A2: Cerberic acid, isolated from the flowers of Plumeria rubra L., demonstrated significant anti-inflammatory activity in vitro. Specifically, it inhibited nitric oxide (NO) production induced by lipopolysaccharide (LPS) in mouse macrophage RAW264.7 cells with an IC50 value of 14.06 ± 0.14 µM. []
Q3: Can cerberic acid be isolated and purified efficiently?
A3: Yes, researchers successfully separated cerberic acid from the flowers of Plumeria rubra 'Acutifolia' using high-speed counter-current chromatography (HSCCC) with a solvent system of n-butanol-methanol-water (4:0.5:4, v/v/v). This method yielded cerberic acid with a purity of 98.38% as determined by HPLC-DAD. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


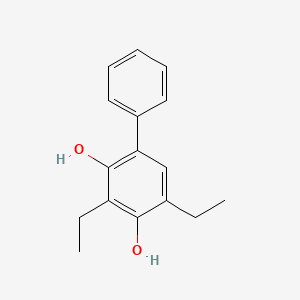
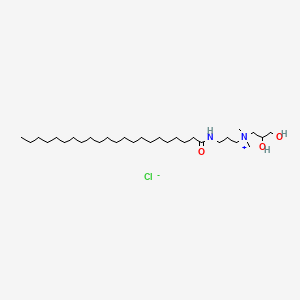

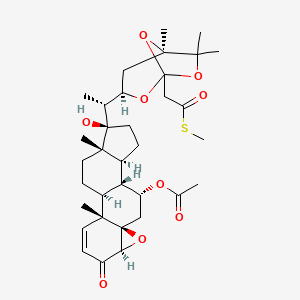
![Methyl 2-[3,4-bis(oxan-2-yloxy)phenyl]acetate](/img/structure/B591189.png)
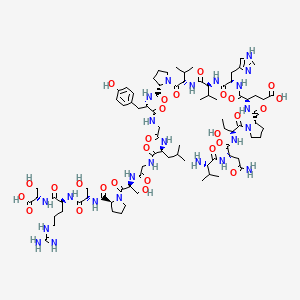


![2-decyl-2-{[(4-O-alpha-D-glucopyranosyl-beta-D-glucopyranosyl)oxy]methyl}dodecyl 4-O-alpha-D-glucopyranosyl-beta-D-glucopyranoside](/img/structure/B591197.png)

